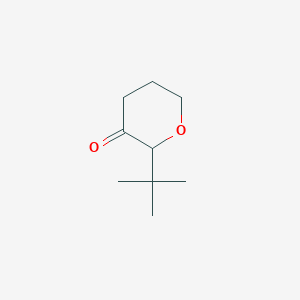

2-Tert-butyloxan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Tert-butyloxan-3-one is a chemical compound used in scientific research . It has a CAS Number of 2287310-25-0 and a molecular weight of 156.22 . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of 2-Tert-butyloxan-3-one is determined by its molecular formula, C9H16O2 . The exact structure would require more specific information such as bond lengths and angles, which are not provided in the search results.Physical And Chemical Properties Analysis

2-Tert-butyloxan-3-one is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthetic Applications and Reactivity

- Aza-Payne Rearrangement : The aza-Payne rearrangement of N-activated 2-aziridinemethanols with potassium tert-butoxide demonstrates the utility of tert-butoxide in facilitating nucleophilic reactions, yielding functionalized 1,2-amino alcohols in good yields, highlighting its importance in synthetic organic chemistry (Ibuka, 1998).

- Rhodium-Catalyzed Asymmetric Hydrogenation : Tert-butylmethylphosphino groups have been used to prepare rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the role of tert-butyl groups in the development of chiral catalysts for the synthesis of pharmaceutical ingredients (Imamoto et al., 2012).

- Oxidation and Deprotection : Hypervalent (tert-Butylperoxy)iodanes have been shown to generate iodine-centered radicals at room temperature, useful for oxidation and deprotection of benzyl and allyl ethers. This underscores the role of tert-butylperoxy groups in radical reactions (Ochiai et al., 1996).

Antioxidant Properties and Enzyme Induction

- Antioxidant and Enzyme Induction : Dietary antioxidants like tert-butyl-4-hydroxyanisole (BHA) have been studied for their role in enhancing NAD(P)H:quinone reductase activity in mouse tissues, suggesting a mechanism for chemical carcinogenesis protection and toxicity mitigation (Benson et al., 1980).

Novel Reagents and Methodologies

- Tert-Butoxycarbonylation Reagent : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent for amine hydrochlorides and phenols showcases the versatility of tert-butoxy compounds in selective protection strategies in synthesis (Ouchi et al., 2002).

Environmental and Green Chemistry Applications

- Metal-Free Alkoxycarbonylation : A method for the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates highlights the use of tert-butyl groups in facilitating eco-friendly synthesis, contributing to the advancement of green chemistry practices (Xie et al., 2019).

Propiedades

IUPAC Name |

2-tert-butyloxan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)8-7(10)5-4-6-11-8/h8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHEXHLYQBKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyloxan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2656077.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)

![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate](/img/structure/B2656090.png)

![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)